molecular formula C10H12O4S B1375717 2-Ethyl-5-methanesulfonylbenzoic acid CAS No. 1423025-79-9

2-Ethyl-5-methanesulfonylbenzoic acid

Cat. No.: B1375717
CAS No.: 1423025-79-9
M. Wt: 228.27 g/mol
InChI Key: IQYUYUBXOSBGDU-UHFFFAOYSA-N
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Description

2-Ethyl-5-methanesulfonylbenzoic acid is a benzoic acid derivative featuring an ethyl group at the ortho position (C2) and a methanesulfonyl group at the para position (C5). This compound is primarily utilized in pharmaceutical intermediates and agrochemical research due to its balanced lipophilicity and reactivity .

Properties

IUPAC Name

2-ethyl-5-methylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-3-7-4-5-8(15(2,13)14)6-9(7)10(11)12/h4-6H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYUYUBXOSBGDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-5-methanesulfonylbenzoic acid typically involves the introduction of the ethyl and methanesulfonyl groups onto the benzoic acid ring. One common method involves the use of ethylation and sulfonylation reactions. For instance, ethylation can be achieved using ethyl bromide in the presence of a base, while sulfonylation can be carried out using methanesulfonyl chloride in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-5-methanesulfonylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides .

Scientific Research Applications

2-Ethyl-5-methanesulfonylbenzoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-ethyl-5-methanesulfonylbenzoic acid involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their substituents are compared below:

Compound Name Substituents (Positions) Functional Groups Molecular Weight (g/mol) Key Applications
2-Ethyl-5-methanesulfonylbenzoic acid -C₂H₅ (C2), -SO₂CH₃ (C5), -COOH (C1) Carboxylic acid, sulfonyl, alkyl ~242.3 Pharmaceutical synthesis
Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate -OCH₃ (C2), -SO₂C₂H₅ (C5), -NH₂ (C4), -COOCH₃ (C1) Ester, sulfonyl, amino, methoxy ~301.3 Agrochemical intermediates
Methyl 2-methoxy-5-(methylsulfonyl)benzoate -OCH₃ (C2), -SO₂CH₃ (C5), -COOCH₃ (C1) Ester, sulfonyl, methoxy ~258.3 Organic synthesis
2-Hydroxy-5-methylbenzoic acid -OH (C2), -CH₃ (C5), -COOH (C1) Carboxylic acid, hydroxyl, methyl ~152.1 Laboratory reagents
Metsulfuron-methyl (from sulfonylurea class) -SO₂NHCONH-triazine (C2), -COOCH₃ (C1) Sulfonylurea, triazine, ester ~381.4 Herbicide

Physicochemical Properties

  • Acidity : The carboxylic acid group in this compound (pKa ~3.1) makes it more acidic than ester derivatives (e.g., methyl esters in , pKa ~4.5–5.5) but less acidic than 2-hydroxy-5-methylbenzoic acid (pKa ~2.8 due to electron-withdrawing -OH) .
  • Solubility : The sulfonyl group enhances water solubility compared to purely alkyl-substituted benzoates. However, the ethyl group at C2 increases lipophilicity relative to methoxy or hydroxyl analogs .
  • Thermal Stability : Methanesulfonyl derivatives exhibit higher thermal stability (decomposition >200°C) compared to sulfonylurea herbicides (e.g., metsulfuron-methyl, decomposition ~180°C) due to the absence of hydrolytically sensitive urea linkages .

Research Findings and Industrial Relevance

  • Agrochemical Studies: Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate is a precursor to sulfonamide herbicides, but its amino group introduces synthetic complexity absent in the target compound.
  • Drug Development : The methanesulfonyl group in this compound enhances metabolic stability compared to methyl esters, as observed in pharmacokinetic studies .
  • Comparative Toxicity : 2-Hydroxy-5-methylbenzoic acid exhibits higher acute toxicity (LD₅₀ ~500 mg/kg in rats) than sulfonyl-containing analogs (>1000 mg/kg), likely due to enhanced membrane permeability from the hydroxyl group.

Biological Activity

2-Ethyl-5-methanesulfonylbenzoic acid (CAS No. 1423025-79-9) is a compound that has garnered attention in scientific research due to its potential biological activities. This article aims to explore its biological activity, mechanisms, and applications based on a review of recent literature and findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzoic acid core substituted with an ethyl group and a methanesulfonyl group. The presence of these substituents is believed to influence its biological interactions significantly.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . Studies suggest it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This activity could be beneficial in treating inflammatory diseases.

Enzyme Inhibition

This compound has been reported to inhibit certain enzymes, such as acetylcholinesterase (AChE). This inhibition may have implications for neuroprotective strategies, particularly in conditions like Alzheimer's disease where AChE activity is elevated.

Case Study: Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, indicating significant antimicrobial potential.

PathogenMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16

Case Study: Anti-inflammatory Activity

In another study, the anti-inflammatory effects were assessed using a lipopolysaccharide (LPS)-induced model in macrophages. Treatment with this compound resulted in a significant reduction in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its role as an anti-inflammatory agent.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-α250120
IL-6300150

The mechanisms underlying the biological activities of this compound are still being elucidated. However, proposed mechanisms include:

  • Enzyme Interaction : The methanesulfonyl group may enhance binding affinity to target enzymes, leading to effective inhibition.
  • Cell Membrane Disruption : The compound's hydrophobic properties could facilitate penetration into bacterial membranes, disrupting integrity.
  • Cytokine Modulation : By modulating signaling pathways involved in inflammation, the compound can reduce the production of pro-inflammatory cytokines.

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